molecular formula C18H15N5O3S B10908419 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B10908419
M. Wt: 381.4 g/mol
InChI Key: LEYKYIGAOIHZEM-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-[4-(BENZYLOXY)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-[4-(BENZYLOXY)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Sulfanyl Bridge Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized separately, often through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: Finally, the benzimidazole-sulfanyl intermediate is coupled with the oxadiazole derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the oxadiazole ring can be reduced to amines.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of various substituents on the benzimidazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

Medicine

    Anticancer Properties: Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells.

    Anti-inflammatory Effects: It may also exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

Industry

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Agrochemicals: Potential use in the development of new agrochemicals for crop protection.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It targets microbial cell walls, enzymes, and specific proteins involved in cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, and induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-[(1-BENZYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

  • Structural Features : The presence of both benzimidazole and oxadiazole rings linked by a sulfanyl bridge is unique and contributes to its diverse reactivity and potential applications.
  • Functional Properties : Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenylmethoxy-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C18H15N5O3S/c24-15(11-27-18-19-13-8-4-5-9-14(13)20-18)21-16-17(23-26-22-16)25-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)(H,21,22,24)

InChI Key

LEYKYIGAOIHZEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NON=C2NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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